

Application Notes and Protocols for ORM-3819 in Isolated Heart Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **ORM-3819**

Cat. No.: **B609771**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

ORM-3819 is a novel investigational drug candidate with a dual mechanism of action, exhibiting properties of both a calcium sensitizer and a selective phosphodiesterase III (PDE III) inhibitor. This unique pharmacological profile makes it a compound of interest for the treatment of heart failure and other cardiac conditions characterized by reduced contractility. In isolated heart models, such as the Langendorff-perfused heart, **ORM-3819** has been shown to be a potent positive inotropic agent, enhancing cardiac contractility.

These application notes provide detailed protocols and data for the use of **ORM-3819** in isolated heart preparations, specifically focusing on the Langendorff perfusion of guinea pig hearts, a model in which its effects have been well-characterized.

Mechanism of Action

ORM-3819 enhances cardiac contractility through two primary mechanisms:

- Calcium Sensitization: **ORM-3819** binds to cardiac troponin C (cTnC), increasing the sensitivity of the myofilaments to calcium. This allows for a greater force of contraction at any given intracellular calcium concentration, improving cardiac efficiency without significantly increasing myocardial oxygen demand.

- Selective PDE III Inhibition: By selectively inhibiting phosphodiesterase III, an enzyme that degrades cyclic adenosine monophosphate (cAMP), **ORM-3819** leads to an accumulation of cAMP in cardiomyocytes. Increased cAMP levels activate protein kinase A (PKA), which in turn phosphorylates several key proteins involved in excitation-contraction coupling, leading to enhanced calcium influx and release from the sarcoplasmic reticulum, further augmenting contractility.

Data Presentation

The following tables summarize the quantitative data on the effects of **ORM-3819** from in vitro and isolated heart studies.

Table 1: In Vitro Efficacy of **ORM-3819**

Parameter	Value	Assay System
PDE III Inhibition (IC50)	3.88 ± 0.3 nM	In vitro enzyme assay
Ca ²⁺ -Sensitizing Effect (EC50)	2.88 ± 0.14 μ M	Permeabilized guinea pig left ventricular myocytes

Data sourced from Nagy et al. (2016).

Table 2: Hemodynamic Effects of **ORM-3819** in Langendorff-Perfused Guinea Pig Hearts

Parameter	EC50
Increase in +dP/dtmax	8.9 ± 1.7 nM
Increase in Left Ventricular Systolic Pressure	7.63 ± 1.74 nM

Data sourced from Nagy et al. (2016).

Experimental Protocols

Protocol 1: Preparation of **ORM-3819** Stock and Working Solutions

Materials:

- **ORM-3819** powder
- Dimethyl sulfoxide (DMSO)
- Krebs-Henseleit buffer (see Protocol 2 for composition)
- Sterile microcentrifuge tubes
- Vortex mixer

Procedure:

- Stock Solution Preparation (10 mM):
 - **ORM-3819** is soluble in DMSO at a concentration of 30 mg/mL.
 - Accurately weigh the required amount of **ORM-3819** powder. The molecular weight of **ORM-3819** (L-6-{4-[N'-(4-Hydroxi-3-methoxy-2-nitro-benzylidene)-hydrazino]-phenyl}-5-methyl-4,5-dihydro-2 H-pyridazin-3-one) is 397.38 g/mol .
 - Dissolve the weighed **ORM-3819** in an appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.97 mg of **ORM-3819** in 1 mL of DMSO.
 - Vortex thoroughly until the compound is completely dissolved.
 - Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
- Working Solution Preparation:
 - On the day of the experiment, thaw an aliquot of the 10 mM **ORM-3819** stock solution.
 - Prepare serial dilutions of the stock solution in Krebs-Henseleit buffer to achieve the desired final concentrations for the dose-response curve.
 - It is recommended to prepare working solutions fresh for each experiment.

- Note: The final concentration of DMSO in the perfusate should be kept low (typically \leq 0.1%) to avoid solvent effects on cardiac function. A vehicle control group with the corresponding DMSO concentration should always be included in the experimental design.

Protocol 2: Langendorff Perfusion of Guinea Pig Heart and Administration of ORM-3819

Materials and Equipment:

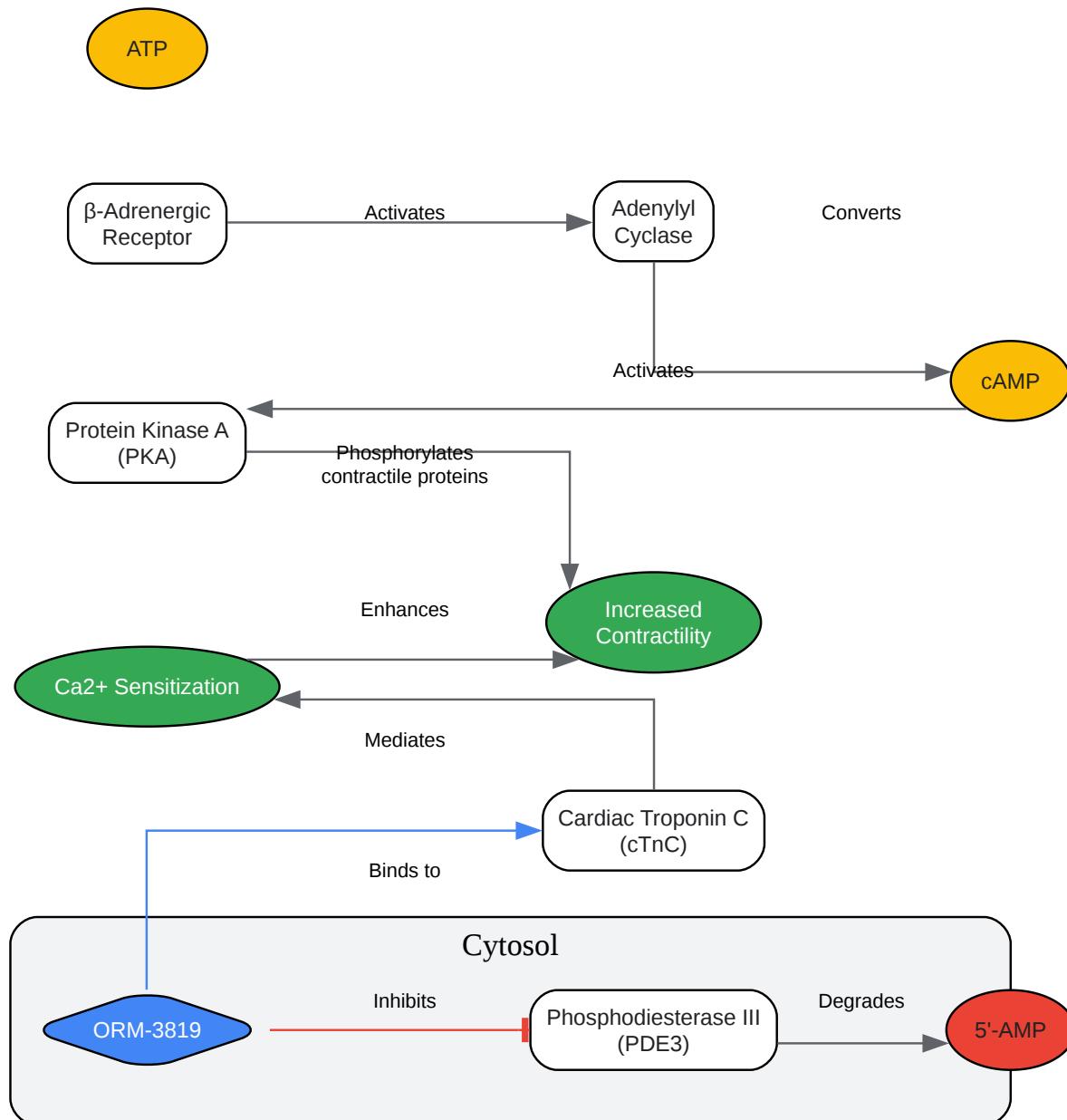
- Male Dunkin-Hartley guinea pigs (300-400 g)
- Heparin
- Pentobarbital sodium (or other suitable anesthetic)
- Langendorff apparatus
- Krebs-Henseleit buffer
- 95% O₂ / 5% CO₂ gas mixture
- Pressure transducer and data acquisition system
- Peristaltic pump
- Water bath
- Surgical instruments

Krebs-Henseleit Buffer Composition (in mM):

- NaCl: 118
- KCl: 4.7
- CaCl₂: 2.5

- MgSO₄: 1.2
- KH₂PO₄: 1.2
- NaHCO₃: 25
- Glucose: 11
- The solution should be freshly prepared, filtered, and continuously gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4 at 37°C.

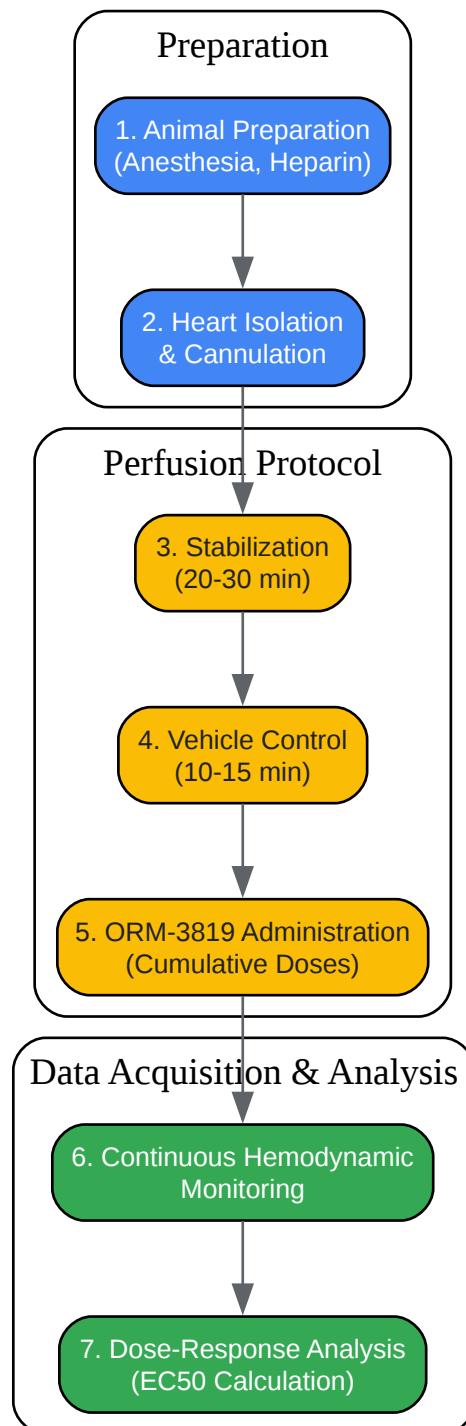
Procedure:


- Animal Preparation:
 - Administer heparin (1000 IU/kg, i.p.) to the guinea pig 15-20 minutes before anesthesia to prevent blood clotting.
 - Anesthetize the animal with an appropriate anesthetic (e.g., pentobarbital sodium, 60 mg/kg, i.p.).
 - Perform a thoracotomy to expose the heart.
- Heart Isolation and Cannulation:
 - Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer to arrest contractions.
 - Identify the aorta and carefully cannulate it with an appropriately sized cannula connected to the Langendorff apparatus.
 - Secure the aorta to the cannula with a ligature.
- Langendorff Perfusion Setup and Stabilization:
 - Initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit buffer at a constant pressure (typically 60-80 mmHg).

- Ensure that the coronary arteries are being perfused, which is indicated by the heart regaining a pink color and resuming spontaneous contractions.
- Insert a fluid-filled latex balloon connected to a pressure transducer into the left ventricle via the left atrium to measure isovolumetric pressure.
- Allow the heart to stabilize for a period of 20-30 minutes. During this time, monitor heart rate, left ventricular developed pressure (LVDP), and the maximum rate of pressure development (+dP/dtmax).

- **ORM-3819** Administration (Dose-Response Curve):
 - After the stabilization period, switch the perfusion to Krebs-Henseleit buffer containing the vehicle (DMSO) for a baseline recording period (e.g., 10-15 minutes).
 - Administer **ORM-3819** in a cumulative or non-cumulative manner by switching the perfusion to buffers containing increasing concentrations of the compound.
 - Based on the reported EC50 values, a suggested concentration range for a dose-response curve would be from 1 nM to 1 μ M.
 - Allow the heart to equilibrate at each concentration for a sufficient period (e.g., 10-15 minutes) until a stable response is observed before introducing the next concentration.
 - Continuously record hemodynamic parameters throughout the experiment.
- Data Analysis:
 - Measure baseline values for LVDP and +dP/dtmax during the vehicle perfusion period.
 - For each concentration of **ORM-3819**, determine the percentage increase in LVDP and +dP/dtmax relative to the baseline.
 - Plot the percentage change against the logarithm of the **ORM-3819** concentration to generate a dose-response curve.
 - Calculate the EC50 value, which is the concentration of **ORM-3819** that produces 50% of the maximal response, using appropriate pharmacological software.

Visualizations


Signaling Pathway of ORM-3819 in Cardiomyocytes

[Click to download full resolution via product page](#)

Caption: Signaling pathway of **ORM-3819** in cardiomyocytes.

Experimental Workflow for Langendorff Perfusion with ORM-3819

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Application Notes and Protocols for ORM-3819 in Isolated Heart Models]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b609771#how-to-use-orm-3819-in-isolated-heart-models\]](https://www.benchchem.com/product/b609771#how-to-use-orm-3819-in-isolated-heart-models)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com